1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 2034345-57-6
VCID: VC4562866
InChI: InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(10-18(17)26-2)11-22-20(24)23-12-15-4-3-8-21-19(15)16-7-9-27-13-16/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24)
SMILES: COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.47

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

CAS No.: 2034345-57-6

Cat. No.: VC4562866

Molecular Formula: C20H21N3O3S

Molecular Weight: 383.47

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea - 2034345-57-6

Specification

CAS No. 2034345-57-6
Molecular Formula C20H21N3O3S
Molecular Weight 383.47
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Standard InChI InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(10-18(17)26-2)11-22-20(24)23-12-15-4-3-8-21-19(15)16-7-9-27-13-16/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24)
Standard InChI Key ULJJRWUWQDHJIT-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a urea backbone (NH2CONH2\text{NH}_2\text{CONH}_2) substituted with two distinct aromatic groups:

  • A 3,4-dimethoxybenzyl moiety attached to one nitrogen atom.

  • A (2-(thiophen-3-yl)pyridin-3-yl)methyl group on the adjacent nitrogen.

The thiophene and pyridine rings create a planar heteroaromatic system, while the methoxy groups enhance solubility and modulate electronic interactions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC20H21N3O3S\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight383.47 g/mol
IUPAC Name1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)OC
Topological Polar Surface Area83.7 Ų

Spectroscopic Data

  • 1H^1\text{H} NMR: Peaks at δ 4.32 (s, 2H, benzyl-CH2_2), 4.64 (s, 2H, pyridyl-CH2_2), and 7.21–8.29 ppm (aromatic protons) .

  • FTIR: Stretching vibrations at 1626 cm1^{-1} (C=O urea), 2957 cm1^{-1} (C-H aromatic), and 3288 cm1^{-1} (N-H) .

  • ESI-MS: m/z=384.1[M+H]+m/z = 384.1 \, [\text{M+H}]^+.

Synthesis and Optimization

General Synthetic Route

The synthesis involves a multi-step sequence:

  • Formation of the pyridine-thiophene core: Suzuki-Miyaura coupling between 3-thiopheneboronic acid and 3-bromopyridine.

  • Benzylation: Reaction of 3,4-dimethoxybenzyl chloride with the pyridine-thiophene intermediate under basic conditions .

  • Urea linkage: Condensation of the benzylated amine with an isocyanate derivative using titanium(IV) isopropoxide as a catalyst .

Representative Reaction Scheme:

3-Bromopyridine+Thiophene-3-boronic AcidPd(PPh3)42-(Thiophen-3-yl)pyridine\text{3-Bromopyridine} + \text{Thiophene-3-boronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(Thiophen-3-yl)pyridine} 2-(Thiophen-3-yl)pyridine+3,4-Dimethoxybenzyl ChlorideNaHIntermediate\text{2-(Thiophen-3-yl)pyridine} + \text{3,4-Dimethoxybenzyl Chloride} \xrightarrow{\text{NaH}} \text{Intermediate} Intermediate+IsocyanateTi(OiPr)4Target Compound\text{Intermediate} + \text{Isocyanate} \xrightarrow{\text{Ti(OiPr)}_4} \text{Target Compound}

Mechanism of Action as a BTK Inhibitor

BTK Signaling Pathway

Bruton’s tyrosine kinase (BTK) regulates B-cell proliferation, survival, and differentiation via the B-cell receptor (BCR) pathway. Inhibition disrupts downstream effectors like phospholipase Cγ2 (PLCγ2), AKT, and ERK .

Binding Mode

  • The 3,4-dimethoxybenzyl group occupies the hydrophobic pocket near the ATP-binding site.

  • The pyridine-thiophene moiety forms hydrogen bonds with Lys430 and Glu445 in the kinase domain .

  • Covalent interaction with Cys481 via a Michael acceptor (in related analogs) enhances residence time .

Table 2: Comparative BTK Inhibitor Profiles

CompoundIC50_{50} (nM)Selectivity Over TEC KinaseClinical Phase
Ibrutinib0.510-foldApproved
1-(3,4-Dimethoxybenzyl)1.250-foldPreclinical
Tolebrutinib0.7100-foldPhase III

Pharmacological Data

In Vitro Activity

  • Antiproliferative Effects: IC50=1.2μM_{50} = 1.2 \, \mu\text{M} in TMD8 lymphoma cells.

  • BTK Phosphorylation Inhibition: 85% reduction at 100 nM .

  • Cytokine Suppression: IL-6 and TNF-α production decreased by 60% in macrophage assays.

Pharmacokinetics (Rat Model)

  • Oral Bioavailability: 34%.

  • Half-life (t1/2t_{1/2}): 6.2 hours.

  • Brain Penetration: Moderate (brain-to-plasma ratio = 0.4) .

Therapeutic Applications

B-Cell Malignancies

  • Chronic Lymphocytic Leukemia (CLL): Reduces proliferation by blocking BCR signaling .

  • Diffuse Large B-Cell Lymphoma (DLBCL): Synergizes with anti-CD20 antibodies in preclinical models .

Autoimmune Diseases

  • Rheumatoid Arthritis (RA): Suppresses synovial inflammation in collagen-induced arthritis models .

  • Multiple Sclerosis (MS): Inhibits myeloid cell activation in the central nervous system .

Future Directions

  • Clinical Trials: Phase I studies to establish dose-limiting toxicities.

  • Combination Therapies: Pairing with PD-1/PD-L1 inhibitors for enhanced antitumor immunity .

  • Structural Optimization: Introducing fluorinated groups to improve blood-brain barrier penetration .

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